molecular formula C8H10N2 B11777364 3-(Pyridin-4-yl)prop-2-en-1-amine

3-(Pyridin-4-yl)prop-2-en-1-amine

Cat. No.: B11777364
M. Wt: 134.18 g/mol
InChI Key: KOZMKKDQRHAAIG-OWOJBTEDSA-N
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Description

3-(Pyridin-4-yl)prop-2-en-1-amine is a chemical compound with the molecular formula C8H10N2 It is characterized by a pyridine ring attached to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)prop-2-en-1-amine typically involves the reaction of pyridine-4-carbaldehyde with allylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced forms such as primary amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(Pyridin-4-yl)prop-2-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)prop-2-en-1-amine: Similar structure but with the pyridine ring attached at the 3-position.

    3-(Pyridin-2-yl)prop-2-en-1-amine: Similar structure but with the pyridine ring attached at the 2-position.

    3-(Pyridin-4-yl)prop-2-en-1-one: Similar structure but with a ketone group instead of an amine.

Uniqueness

3-(Pyridin-4-yl)prop-2-en-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its position of the pyridine ring and the presence of the prop-2-en-1-amine group make it a versatile compound for various applications.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(E)-3-pyridin-4-ylprop-2-en-1-amine

InChI

InChI=1S/C8H10N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H,5,9H2/b2-1+

InChI Key

KOZMKKDQRHAAIG-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=CC=C1/C=C/CN

Canonical SMILES

C1=CN=CC=C1C=CCN

Origin of Product

United States

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